
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one
説明
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one (hereafter referred to as MNQ) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to MNQ, drawing from diverse scientific literature.
Synthesis of MNQ
The synthesis of MNQ typically involves multi-step organic reactions, including the formation of the quinoline core and subsequent functionalization. The synthetic pathways often utilize starting materials that are readily available and involve standard organic reactions such as nucleophilic substitutions and cyclizations. For example, one common method involves the reaction of 3-nitroquinolin-2-one with pyrrolidine under controlled conditions to yield MNQ in good yields.
Antimicrobial Activity
MNQ has demonstrated notable antibacterial properties against various pathogens. In a comparative study, MNQ exhibited Minimum Inhibitory Concentration (MIC) values that suggest potent activity against Gram-positive and Gram-negative bacteria.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 12.4 |
Escherichia coli | 16.5 |
Klebsiella pneumoniae | 16.1 |
Bacillus cereus | 16.4 |
These results indicate that MNQ may serve as a lead compound for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
Recent studies have also explored the anticancer potential of MNQ. In vitro assays using pancreatic cancer cell lines such as Panc-1 and Miapaca-2 revealed that MNQ significantly inhibited cell proliferation. The compound's mechanism appears to involve inducing apoptosis and disrupting cell cycle progression, which is critical for effective cancer treatment.
Cell Line | IC50 (µM) |
---|---|
Panc-1 | 15.0 |
Miapaca-2 | 18.5 |
BxPC-3 | 20.0 |
These findings highlight MNQ's potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of MNQ is closely related to its chemical structure. Modifications on the quinoline ring or the pyrrolidine side chain can significantly alter its potency and selectivity. For instance, substituting different groups on the nitrogen atom of the pyrrolidine has been shown to enhance antibacterial activity, while certain modifications reduce cytotoxicity against normal cells.
Key SAR Findings
- Electron-withdrawing groups at position 3 of the quinoline ring enhance antibacterial activity.
- Alkyl substitutions on the pyrrolidine moiety improve solubility and bioavailability.
- The presence of a nitro group at position 3 is crucial for maintaining biological activity.
Case Studies
Several case studies have illustrated the efficacy of MNQ in various biological assays:
- Antibacterial Efficacy : A study conducted on a series of derivatives showed that MNQ outperformed standard antibiotics like ciprofloxacin against resistant strains of Staphylococcus aureus.
- Anticancer Studies : In vivo studies using mouse models demonstrated that MNQ significantly reduced tumor size in pancreatic cancer xenografts compared to control groups.
- Mechanistic Insights : Research has indicated that MNQ induces oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways.
科学的研究の応用
Synthesis and Chemical Properties
The compound can be synthesized through various methods, typically involving the alkylation of 3-nitroquinolin-2-one derivatives with pyrrolidine. The synthesis process often requires careful control of reaction conditions to achieve high yields and purity. The molecular formula is with a molecular weight of 273.29 g/mol. Its structure includes a quinoline core with a nitro group and a pyrrolidine moiety, which may influence its biological activity.
Neuronal Nitric Oxide Synthase Inhibition
Recent studies have highlighted the compound's potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are of interest for treating neurological disorders due to their role in regulating nitric oxide levels in the nervous system. For instance, a related series of compounds demonstrated significant efficacy in preclinical models for pain management by reversing hyperalgesia in rat models at doses around 30 mg/kg . This suggests that 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one could share similar pharmacological properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoline structures exhibit antibacterial activity against a range of pathogens, including those resistant to conventional antibiotics. The presence of the nitro group is thought to enhance this activity by increasing the compound's reactivity towards bacterial enzymes .
Pain Management
The ability of this compound to inhibit nNOS positions it as a candidate for developing analgesics targeting neuropathic pain. The modulation of nitric oxide production is crucial in pain pathways, making nNOS inhibitors valuable in managing chronic pain conditions .
Anticancer Applications
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. The quinoline scaffold has been associated with various anticancer activities due to its ability to interact with multiple biological targets within cancer cells. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines and its mechanisms of action .
Case Studies
化学反応の分析
Nitro Group Reduction
The nitro group at position 3 undergoes selective reduction to form an amine derivative, a critical step for further functionalization.
Reduction with Pd/C under hydrogen gas provides higher efficiency due to milder conditions and reduced side reactions . The resulting amine serves as a precursor for coupling with thiophene amidines or other electrophiles in drug-discovery workflows .
Functionalization via Cycloaddition
The pyrrolidine substituent participates in 1,3-dipolar cycloaddition reactions, enabling the formation of fused heterocycles.
Example Reaction :
-
Substrate : 1-Methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one
-
Reagent : Azomethine ylide (generated from ninhydrin and benzylamine)
-
Conditions : Reflux in methanol (2–3 h)
-
Product : Dispiro indenoquinoxaline-pyrrolidine-quinolone hybrid .
This reaction leverages the pyrrolidine nitrogen’s nucleophilicity to construct polycyclic architectures with potential anticancer activity .
Electrophilic Substitution on the Quinoline Core
The electron-deficient quinoline ring directs electrophiles to specific positions.
Bromination at C-6 facilitates subsequent Suzuki-Miyaura couplings for diversification .
Reductive Amination of the Pyrrolidine Moiety
The pyrrolidine ring undergoes reductive alkylation to enhance lipophilicity or binding affinity.
Protocol :
-
Substrate : this compound
-
Reagent : Formaldehyde, NaBH₃CN
-
Conditions : THF, 0°C → RT
This modification improves metabolic stability by reducing P-glycoprotein-mediated efflux .
Hydrolysis and Ring-Opening Reactions
Under acidic or basic conditions, the lactam ring undergoes hydrolysis:
-
Acidic Hydrolysis (6M HCl, reflux): Forms 3-nitro-4-(pyrrolidin-1-yl)quinoline-2-carboxylic acid .
-
Basic Hydrolysis (NaOH, ethanol/water): Yields a water-soluble carboxylate salt .
Biological Activity Post-Modification
Derivatives exhibit enhanced pharmacological properties:
Stability and Reactivity Considerations
Q & A
Q. Basic: What are the primary synthetic routes for 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1,2-dihydroquinolin-2-one, and how are intermediates characterized?
Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, intermediates like 1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine are prepared by reducing nitro precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid. Structural validation employs (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) and ESI-MS for molecular ion confirmation. Chromatography (silica gel, chloroform/methanol gradients) ensures purity .
Q. Basic: What biological activities have been investigated for this compound, and what experimental models are used?
Answer:
Studies focus on antimicrobial and anticancer properties. In vitro assays include:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values reported).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀.
Mechanistic analyses involve enzyme inhibition (e.g., kinase or protease assays) to identify molecular targets. The pyrrolidinyl and nitro groups are hypothesized to enhance binding to hydrophobic enzyme pockets .
Q. Advanced: How can synthesis efficiency be improved for derivatives with bulky substituents?
Answer:
Microwave-assisted synthesis (360 W, 5 min) with InCl₃ as a catalyst reduces reaction time from hours to minutes, achieving ~63% yield. Solvent optimization (DMF for polar intermediates, dichloromethane for nonpolar derivatives) and stoichiometric control of NaBH(OAc)₃ improve selectivity. For sterically hindered derivatives, tert-butyl carbamate protection of amines minimizes side reactions .
Q. Advanced: How should researchers resolve contradictions in reported synthetic yields for nitro-containing dihydroquinolinones?
Answer:
Discrepancies arise from variations in nitro group reactivity. Strategies include:
- Reaction Monitoring : TLC or HPLC to track intermediate stability.
- Condition Screening : Compare yields under aerobic vs. inert atmospheres (nitro groups may decompose under O₂).
- Statistical Analysis : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios. For example, InCl₃ increases yields by 20% compared to H₃PO₄ in cyclization steps .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
The compound is classified under EU-GHS/CLP as:
- Acute Toxicity (Category 4) : Oral, dermal, and inhalation hazards.
Protocols : - Use fume hoods and PPE (nitrile gloves, lab coats).
- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water.
- Store at 2–8°C in airtight containers to prevent decomposition .
Q. Advanced: How do substituents (e.g., nitro, pyrrolidinyl) influence electronic properties and bioactivity?
Answer:
- Nitro Group : Electron-withdrawing effect reduces HOMO energy (-5.2 eV via DFT calculations), enhancing electrophilic reactivity. Correlates with increased antimicrobial potency (MIC: 8 µg/mL vs. 32 µg/mL for non-nitro analogs).
- Pyrrolidinyl Group : Enhances solubility (logP reduction from 3.1 to 2.4) and stabilizes enzyme interactions via hydrogen bonding (docking scores: -9.2 kcal/mol vs. -7.5 for piperidine analogs) .
Q. Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., C-4 pyrrolidinyl nitrogen with high Fukui index).
- MD Simulations : Simulate solvation in water/DMSO to assess stability. Nitro groups show torsional strain (20° deviation from planarity) in polar solvents, affecting reaction pathways .
Q. Advanced: How is X-ray crystallography applied to confirm stereochemistry in derivatives?
Answer:
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves:
- Dihedral Angles : Between quinolinone and pyrrolidine rings (e.g., 57.84° in a chloro-substituted analog).
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize dimer formation. Data deposition in CCDC (e.g., CCDC 823356) enables cross-validation .
特性
IUPAC Name |
1-methyl-3-nitro-4-pyrrolidin-1-ylquinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-15-11-7-3-2-6-10(11)12(16-8-4-5-9-16)13(14(15)18)17(19)20/h2-3,6-7H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSGQHBMDVODV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。